Product packaging for 1-Chloro-3-isothiocyanatobut-2-ene(Cat. No.:CAS No. 76855-04-4)

1-Chloro-3-isothiocyanatobut-2-ene

Cat. No.: B14432080
CAS No.: 76855-04-4
M. Wt: 147.63 g/mol
InChI Key: BCJFYPWGRUALQG-UHFFFAOYSA-N
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Description

1-Chloro-3-isothiocyanatobut-2-ene is an organic compound with the molecular formula C5H6ClNS and a molecular weight of 147.626 g/mol . It is identified by the CAS Number 76855-04-4 . This compound features both a reactive chloro and an isothiocyanate functional group (-N=C=S) on an unsaturated butene chain. The presence of these two highly reactive moieties makes it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The isothiocyanate group, in particular, is known to react with amines to form thiourea derivatives, a reaction that is valuable in the synthesis of various heterocyclic compounds and in bioconjugation chemistry . Compounds with isothiocyanate functionalities are of significant research interest due to their broad biological activities, as evidenced by related structures studied for their antibacterial and antifungal properties . As a synthetic intermediate, this compound can be utilized to develop novel chemical entities for pharmaceutical and agrochemical screening programs. This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClNS B14432080 1-Chloro-3-isothiocyanatobut-2-ene CAS No. 76855-04-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76855-04-4

Molecular Formula

C5H6ClNS

Molecular Weight

147.63 g/mol

IUPAC Name

1-chloro-3-isothiocyanatobut-2-ene

InChI

InChI=1S/C5H6ClNS/c1-5(2-3-6)7-4-8/h2H,3H2,1H3

InChI Key

BCJFYPWGRUALQG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)N=C=S

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 3 Isothiocyanatobut 2 Ene

Strategies for Constructing the Isothiocyanate Moiety

The formation of the isothiocyanate functional group is a key step in the synthesis of 1-Chloro-3-isothiocyanatobut-2-ene. Several classical and modern methods are available for this transformation, starting from various nitrogen- and sulfur-containing precursors.

Synthesis from Primary Amines

A primary route to isothiocyanates involves the reaction of a primary amine with a thiocarbonyl transfer reagent. nih.gov In the context of synthesizing this compound, this would necessitate the preparation of the corresponding primary amine, 1-amino-3-chlorobut-2-ene. The subsequent reaction of this amine with a reagent like thiophosgene (B130339) or its surrogates would yield the target isothiocyanate. researchgate.net The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride formed during the reaction. nih.gov

The general transformation can be represented as: R-NH₂ + CSCl₂ → R-NCS + 2 HCl

Modern advancements have focused on developing less toxic and more efficient thiocarbonyl transfer reagents to replace the highly toxic thiophosgene. researchgate.net

Approaches via Dithiocarbamate (B8719985) Salts

The decomposition of dithiocarbamate salts is a widely used and versatile method for preparing isothiocyanates. nih.govcbijournal.com This approach involves the initial reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. nih.gov This salt is then treated with a desulfurizing agent to yield the isothiocyanate.

R-NH₂ + CS₂ + B → [R-NH-C(=S)S]⁻ BH⁺ (Dithiocarbamate salt formation)

[R-NH-C(=S)S]⁻ BH⁺ + Reagent → R-NCS

A variety of reagents have been employed for the decomposition of the dithiocarbamate salt, including phosgene, ethyl chloroformate, and heavy metal salts. cbijournal.com More recent and environmentally benign methods utilize reagents like tetrapropylammonium (B79313) tribromide (TPATB) in a biphasic water/ethyl acetate (B1210297) system. orgsyn.org This one-pot synthesis from the corresponding amine has been shown to be highly efficient. orgsyn.org

Reagent for Dithiocarbamate DecompositionKey Features
PhosgeneHighly efficient but also highly toxic.
Ethyl ChloroformateA safer alternative to phosgene.
Heavy Metal Salts (e.g., HgCl₂, Pb(OAc)₂)Effective but generate toxic metal waste.
Tetrapropylammonium Tribromide (TPATB)Environmentally benign, mild, and efficient. orgsyn.org

Utilization of Thiophosgene or Carbon Disulfide

Thiophosgene (CSCl₂) serves as a direct and reactive precursor for the synthesis of isothiocyanates from primary amines. nih.govresearchgate.net The reaction is typically rapid and efficient. However, the high toxicity of thiophosgene has led to a search for alternative reagents. researchgate.netmdpi.com

Carbon disulfide (CS₂) is a key reagent in the dithiocarbamate salt route to isothiocyanates. cbijournal.commdpi.com The reaction of primary amines with carbon disulfide and a subsequent desulfurization step provides a reliable method for isothiocyanate synthesis. cbijournal.com Recent protocols have focused on one-pot procedures that combine the formation of the dithiocarbamate and its decomposition into the isothiocyanate in a single reaction vessel, often using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a desulfurizing agent. cbijournal.com

Elemental Sulfur-Mediated Routes

The use of elemental sulfur in the synthesis of isothiocyanates represents a more atom-economical and environmentally friendly approach. mdpi.com One such method involves the reaction of isonitriles with elemental sulfur, which can be catalyzed by various agents. mdpi.comnih.govdigitellinc.com This method avoids the use of highly toxic reagents like thiophosgene or carbon disulfide. kit.edu The direct sulfuration of isonitriles to isothiocyanates can be achieved under mild conditions, for instance, using a molybdenum catalyst. nih.gov

Another elemental sulfur-based approach involves a multicomponent reaction with isocyanides and amines, where the amine can act as a catalyst. kit.edu These emerging methods highlight a shift towards more sustainable synthetic practices in the preparation of isothiocyanates.

Strategies for Incorporating the Allylic Chloride Moiety

The introduction of the allylic chloride functionality is another critical aspect of the synthesis of this compound. This can be achieved either before or after the formation of the isothiocyanate group.

Halogenation of Butene Precursors

The halogenation of a suitable butene precursor is a direct method to introduce the chlorine atom at the allylic position. libretexts.org For instance, the reaction of a butene derivative with a halogenating agent such as N-chlorosuccinimide (NCS) can achieve allylic chlorination. The choice of substrate and reaction conditions is crucial to ensure the desired regioselectivity.

Alternatively, the addition of halogens like chlorine (Cl₂) to a diene, such as 1,3-butadiene, can lead to dichlorinated butene isomers, including 1,4-dichloro-2-butene. This dichlorinated intermediate could then potentially be converted to the target molecule. The reaction of allyl compounds with thiocyanate (B1210189) salts can also be a viable route to introduce the sulfur and nitrogen functionalities. google.comchemicalbook.com For example, allyl chloride can react with sodium thiocyanate. chemicalbook.com A similar reaction with a dichlorobutene (B78561) precursor could be envisioned.

Halogenation ApproachPrecursor ExampleReagent ExampleProduct Type
Allylic HalogenationBut-2-ene derivativeN-Chlorosuccinimide (NCS)Allylic Chloride
Diene Halogenation1,3-ButadieneChlorine (Cl₂)Dichlorinated Butene
SubstitutionAllyl ChlorideSodium ThiocyanateAllyl Isothiocyanate chemicalbook.com

Nucleophilic Substitution on Allylic Alcohol Derivatives

The synthesis of allylic isothiocyanates from allylic alcohols is a cornerstone transformation that hinges on the principles of nucleophilic substitution. The hydroxyl group of an alcohol is inherently a poor leaving group. Therefore, a critical step in this synthetic sequence is the activation of the allylic alcohol, converting the hydroxyl moiety into a more labile leaving group. This activation facilitates the subsequent displacement by a nucleophilic source of the isothiocyanate group.

Common strategies for the activation of allylic alcohols involve their conversion into sulfonate esters, such as tosylates or mesylates, or into allylic halides. The choice of the activating agent and the reaction conditions are pivotal in ensuring high yields and minimizing side reactions. Once activated, the intermediate is treated with a thiocyanate salt, such as potassium or sodium thiocyanate. This can proceed through an allylic rearrangement, depending on the substrate and conditions, to yield the target isothiocyanate.

The reaction of isocyanates and isothiocyanates with alcohols has been studied, typically leading to carbamates and thiocarbamates, respectively. nih.gov However, for the synthesis of the target compound, the goal is the formation of the C-NCS bond via substitution, not addition to the alcohol. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a solvent-free alternative for generating reactive intermediates. chemrxiv.org

A hypothetical pathway starting from a suitable allylic alcohol precursor, such as 4-chlorobut-2-en-1-ol, is presented below. The alcohol is first activated, for instance, by conversion to a tosylate. The subsequent reaction with a thiocyanate salt would then proceed via an SN2 or SN2' mechanism to introduce the isothiocyanate functionality.

Table 1: Activation of Allylic Alcohols for Nucleophilic Substitution

Precursor AlcoholActivating ReagentIntermediate Leaving GroupNucleophile Source
4-chlorobut-2-en-1-olp-Toluenesulfonyl chloride (TsCl)Tosylate (-OTs)Potassium thiocyanate (KSCN)
4-chlorobut-2-en-1-olMethanesulfonyl chloride (MsCl)Mesylate (-OMs)Sodium thiocyanate (NaSCN)
4-chlorobut-2-en-1-olThionyl chloride (SOCl₂)Chloride (-Cl)Trimethylsilyl isothiocyanate

Convergent and Divergent Synthetic Routes for this compound

The construction of a bifunctional molecule like this compound can be approached through either convergent or divergent synthetic strategies. Each approach offers distinct advantages and presents unique challenges related to precursor availability and reaction control.

Divergent Synthesis: A divergent route begins with a common, simpler precursor which is sequentially elaborated to introduce the required functional groups. A plausible starting material for a divergent synthesis of this compound could be but-2-ene-1,4-diol. The synthetic challenge lies in the selective monofunctionalization of the two hydroxyl groups. One hydroxyl group would need to be converted into a chloride, while the other is transformed into the isothiocyanate group. This necessitates the use of protecting groups or highly chemoselective reagents to differentiate the two alcohol functionalities.

Step 1: Monoprotection of but-2-ene-1,4-diol.

Step 2: Conversion of the free hydroxyl group to a chloride.

Step 3: Deprotection of the second hydroxyl group.

Step 4: Activation of the remaining hydroxyl group and subsequent reaction with a thiocyanate source.

Convergent Synthesis: In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then coupled in a later step. For this compound, a convergent approach might involve coupling a two-carbon fragment containing the chloro-vinyl moiety with another two-carbon fragment bearing the isothiocyanate group. For instance, a Wittig-type reaction could be envisioned between an appropriate phosphorane and an aldehyde to construct the central carbon-carbon double bond. This strategy can be more efficient as it allows for the optimization of the synthesis of each fragment separately before the crucial coupling step.

Table 2: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Divergent A common precursor is elaborated through multiple, sequential steps.Fewer total steps in the longest linear sequence if planned efficiently.Lower overall yield due to the linear nature; requires complex protecting group strategies.
Convergent Key fragments are synthesized independently and then combined.Higher overall yield; allows for parallel synthesis of fragments.Requires the development of a reliable and high-yielding coupling reaction.

Chemo- and Regioselectivity in this compound Synthesis

The successful synthesis of this compound is critically dependent on controlling both chemoselectivity and regioselectivity at various stages. The presence of multiple reactive sites—an allylic chloride, an isothiocyanate group, and a carbon-carbon double bond—in the final product underscores the challenges that must be overcome during its synthesis.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. youtube.com In the context of this synthesis, it is crucial to employ reagents that selectively target the desired functional group for transformation without affecting others that may be present in the intermediate. For example, when converting an allylic alcohol precursor to the corresponding chloride using thionyl chloride, conditions must be chosen to avoid unwanted reactions with the double bond. Similarly, the introduction of the isothiocyanate group must not lead to the displacement of the desired chloro substituent. The use of catalysts can significantly enhance chemoselectivity. organic-chemistry.org For instance, certain catalysts can activate a specific functional group, rendering it more susceptible to reaction. youtube.com

Regioselectivity: Regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions. In the synthesis of this compound, regioselectivity is a major consideration, particularly in the nucleophilic substitution step on an allylic precursor. The reaction of a nucleophile with an unsymmetrical allylic system can result in two possible products, arising from direct substitution (SN2) or substitution with allylic rearrangement (SN2').

For example, if the synthesis proceeds via nucleophilic attack on 1,4-dichlorobut-2-ene, the regioselectivity of the substitution by the thiocyanate nucleophile would be paramount. The outcome can be influenced by factors such as the nature of the solvent, the counter-ion of the nucleophile, and the presence of a catalyst. Ru(II)-catalyzed reactions, for instance, have been shown to exhibit significant chemo- and regioselectivities in certain cycloadditions. nih.gov

Table 3: Factors Influencing Selectivity in Synthesis

Selectivity TypeControlling FactorsDesired Outcome in Synthesis
Chemoselectivity Choice of reagent, catalyst, protecting groups, reaction conditions (temperature, solvent). youtube.comorganic-chemistry.orgSelective functionalization of one group (e.g., -OH) in the presence of others (e.g., C=C).
Regioselectivity Nature of substrate, nucleophile, leaving group, solvent, catalyst. nih.govFormation of the 3-isothiocyanato isomer over the 1-isothiocyanato isomer during substitution.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 3 Isothiocyanatobut 2 Ene

Reactivity of the Isothiocyanate Functional Group in 1-Chloro-3-isothiocyanatobut-2-ene

The isothiocyanate group (–N=C=S) is a versatile functional group known for its susceptibility to nucleophilic attack at the central carbon atom. This reactivity is central to the chemical behavior of this compound.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the isothiocyanate group readily reacts with a variety of nucleophiles.

Amines and alcohols, common nucleophiles, can add to the isothiocyanate group to form substituted thioureas and thiocarbamates, respectively. The lone pair of electrons on the nitrogen or oxygen atom attacks the electrophilic carbon of the N=C=S group, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond. These reactions are fundamental in the synthesis of various heterocyclic and acyclic compounds.

Cycloaddition reactions involving the isothiocyanate group of molecules similar to this compound are a powerful tool for constructing heterocyclic rings. libretexts.org These reactions can occur in a concerted or stepwise manner, depending on the reactants and conditions. youtube.com For instance, [2+2] cycloadditions with ketenes can yield four-membered rings. libretexts.org Additionally, [3+2] cycloadditions with 1,3-dipoles like nitrones can lead to the formation of five-membered heterocyclic systems. nih.gov The regioselectivity and stereoselectivity of these reactions are often influenced by both electronic and steric factors. nih.gov

Transformations to Heterocyclic Compounds (e.g., Thioureas, Thiazolidines)

The reactivity of the isothiocyanate group is pivotal in the synthesis of various heterocyclic compounds. As mentioned, reaction with amines leads to the formation of thioureas. These thiourea (B124793) derivatives can subsequently undergo intramolecular cyclization, particularly when the amine contains another functional group, to form a range of nitrogen and sulfur-containing heterocycles.

Similarly, the reaction of isothiocyanates with compounds containing both an amine and a hydroxyl group can lead to the formation of thiazolidines. This transformation often proceeds through the initial formation of a hydroxy-substituted thiourea, which then cyclizes to form the thiazolidine (B150603) ring. The specifics of these cyclization reactions, including the required catalysts and reaction conditions, are dependent on the structure of the starting materials.

Reactivity of the Allylic Chloride Functional Group in this compound

The presence of a chlorine atom on a carbon adjacent to a carbon-carbon double bond defines the allylic chloride functionality. This structural feature imparts enhanced reactivity towards nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The allylic chloride in this compound is susceptible to nucleophilic substitution, where a nucleophile replaces the chlorine atom. These reactions can proceed through either an SN2 or an SN2' mechanism. In an SN2 reaction, the nucleophile directly attacks the carbon atom bonded to the chlorine, leading to inversion of stereochemistry if the carbon is chiral. doubtnut.com

Alternatively, the SN2' mechanism, also known as an allylic rearrangement, involves the nucleophile attacking the carbon atom at the opposite end of the double bond (the γ-carbon). doubtnut.com This attack is accompanied by a shift of the double bond and the departure of the leaving group (chloride). The competition between the SN2 and SN2' pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the steric hindrance around the α- and γ-carbons.

Interplay and Chemoselectivity between Isothiocyanate and Allylic Chloride Moieties

The presence of two distinct reactive sites in this compound—the electrophilic carbon of the allylic chloride and the electrophilic carbon of the isothiocyanate group—leads to complex chemoselectivity. The outcome of a reaction with a nucleophile depends heavily on the nature of that nucleophile and the reaction conditions.

Allylic Chloride Site: The C1 carbon is an electrophilic center susceptible to attack by a wide range of nucleophiles, leading to Sₙ1, Sₙ2, or Sₙ2' substitution products, or elimination products with a strong base. This site is generally considered a soft electrophilic center.

Isothiocyanate Site: The carbon atom of the -N=C=S group is also electrophilic and can be attacked by nucleophiles, particularly amines and thiols. researchgate.netresearchgate.net This reaction is fundamental to the biological activity of many isothiocyanates. The reactivity is pH-dependent; for instance, reactions with thiols to form dithiocarbamates are favored at pH 6-8, while reactions with amines to form thioureas are preferred at higher pH (9-11). researchgate.netresearchgate.net The isothiocyanate carbon is a harder electrophilic center compared to the allylic carbon.

The principle of Hard and Soft Acids and Bases (HSAB) can be used to predict the chemoselectivity. Soft nucleophiles (e.g., iodide, thiolates) would be expected to preferentially attack the soft allylic carbon center (C1), leading to substitution of the chloride. Hard nucleophiles (e.g., amines, hydroxide) would have a greater propensity to attack the hard isothiocyanate carbon. publish.csiro.au However, hydroxide (B78521) can also act as a base to promote elimination or as a nucleophile at the C1 position. srce.hr The ambident nature of the thiocyanate (B1210189) ion itself highlights the complexity of such systems, where factors beyond HSAB theory can influence reactivity. publish.csiro.aunih.gov

Reaction Kinetics and Thermodynamics for this compound Transformations

Reaction Kinetics: The rates of the various possible reactions are influenced by several factors:

Sₙ1 Reaction: The rate is dependent only on the concentration of the substrate and is facilitated by polar protic solvents that can stabilize the allylic carbocation intermediate. amazonaws.com

Sₙ2 Reaction: The rate is dependent on the concentration of both the substrate and the nucleophile. nih.gov The rate is significantly enhanced compared to saturated alkyl chlorides due to transition state stabilization. openochem.orglibretexts.orglibretexts.org

Elimination Reaction: E2 reactions are second-order and favored by strong, concentrated bases. The formation of a conjugated diene product provides a thermodynamic driving force that can increase the reaction rate. youtube.com

Reaction at Isothiocyanate: The hydrolysis of isothiocyanates in alkaline solutions can be described as a pseudo-first-order reaction. srce.hr The rate of reaction with nucleophiles like amines is also pH-dependent. researchgate.net

The following table provides a hypothetical, qualitative comparison of the expected relative rates for different transformations under favorable conditions.

Reaction Pathway Typical Reagent/Condition Expected Relative Rate Key Influencing Factors
Sₙ2 Strong, soft nucleophile (e.g., I⁻, RS⁻)FastTransition state stabilization, nucleophile strength
Sₙ1 Weak nucleophile, polar protic solventModerateStability of allylic carbocation, solvent polarity
E2 Strong, sterically hindered base (e.g., t-BuOK)FastBase strength, formation of conjugated product
Sₙ2' Certain nucleophiles, specific substrate structureVariableSteric hindrance at α-carbon, nucleophile type
Nucleophilic Addition to -NCS Amines, thiols (pH dependent)Moderate to FastNucleophile basicity, pH, solvent

Thermodynamics: Reactions that lead to the formation of highly stable products are thermodynamically favored. For this compound, the elimination reaction to form a conjugated 1-isothiocyanatobuta-1,3-diene is likely to be thermodynamically favorable due to the increased delocalization of the π-electron system. Substitution reactions that replace the C-Cl bond with a stronger C-Nu bond will also be thermodynamically favored. The isomerization of an allylic thiocyanate to an isothiocyanate is a known thermodynamically favorable process, indicating the relative stability of the isothiocyanate isomer. wikipedia.org

Stereochemical Considerations in 1 Chloro 3 Isothiocyanatobut 2 Ene Chemistry

Geometric Isomerism (E/Z) of the But-2-ene Backbone

The restricted rotation around the C2=C3 double bond in 1-chloro-3-isothiocyanatobut-2-ene leads to the existence of two geometric isomers: the (E) and (Z) isomers. rsc.org This isomerism arises because each carbon atom of the double bond is attached to two different groups. The designation of these isomers as (E) or (Z) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org

To assign the priorities, the atoms directly attached to each carbon of the double bond are considered. The atom with the higher atomic number receives the higher priority. rsc.orglibretexts.org

For the C2 carbon of this compound, the attached groups are a chloromethyl group (-CH2Cl) and a hydrogen atom (-H). Comparing the atoms directly bonded to C2, we have carbon and hydrogen. Since carbon has a higher atomic number than hydrogen, the -CH2Cl group has a higher priority.

For the C3 carbon, the attached groups are an isothiocyanato group (-NCS) and a methyl group (-CH3). The atoms directly bonded to C3 are nitrogen and carbon. Nitrogen has a higher atomic number than carbon, so the isothiocyanato group has the higher priority.

The (Z) isomer (from the German zusammen, meaning together) has the two higher-priority groups on the same side of the double bond. The (E) isomer (from the German entgegen, meaning opposite) has the two higher-priority groups on opposite sides of the double bond. libretexts.org

Table 1: Cahn-Ingold-Prelog Priority Assignments for this compound Isomers

Double Bond CarbonAttached GroupsPriority Assignment
C2-CH2Cl, -H-CH2Cl (higher), -H (lower)
C3-NCS, -CH3-NCS (higher), -CH3 (lower)

Interactive Data Table: Properties of (E) and (Z)-1-Chloro-3-isothiocyanatobut-2-ene

IsomerHigh Priority Groups on Same Side?Configuration
(Z)-1-Chloro-3-isothiocyanatobut-2-eneYesZusammen (together)
(E)-1-Chloro-3-isothiocyanatobut-2-eneNoEntgegen (opposite)

Impact of Stereochemistry on Reactivity Profiles

The geometric configuration of the (E) and (Z) isomers of this compound is expected to have a significant impact on their reactivity profiles. The spatial arrangement of the reactive functional groups—the chloro and isothiocyanato groups—can influence the accessibility of reaction sites to incoming reagents and the stability of transition states.

For instance, in reactions where the chloro and isothiocyanato groups participate in an intramolecular fashion, the proximity of these groups in the (Z) isomer could lead to different reaction pathways or rates compared to the (E) isomer, where they are positioned on opposite sides of the double bond.

While specific experimental studies on the comparative reactivity of the (E) and (Z) isomers of this compound are not widely documented in the provided search results, analogies can be drawn from related substituted butenes. For example, studies on similar allylic chloride systems, such as 1-chloro-3-methylbut-2-ene, have shown that different isomers can exhibit varying rates of elimination and isomerization reactions. researchgate.net The thermodynamic stability of the isomers can also differ, which in turn affects the equilibrium position of isomerization reactions. researchgate.net It is plausible that similar differences in reactivity and stability exist between the (E) and (Z) isomers of this compound.

Stereoselective and Stereospecific Synthetic Strategies for this compound

The synthesis of a specific geometric isomer of this compound requires stereoselective or stereospecific methods.

Stereoselective synthesis refers to a reaction that produces a predominance of one stereoisomer over another. This is often achieved by using chiral reagents or catalysts, or by controlling the reaction conditions to favor the formation of the thermodynamically or kinetically preferred isomer.

Stereospecific synthesis is a reaction in which the stereochemistry of the starting material dictates the stereochemistry of the product.

The synthesis of a particular isomer of this compound would likely start from a precursor with a defined double bond geometry. For example, starting with a pure (E) or (Z) isomer of a corresponding alcohol or another halide and performing a substitution reaction to introduce the chloro and isothiocyanato groups could potentially yield the desired isomer of this compound, provided the reaction mechanism does not lead to isomerization.

The choice of reagents and reaction conditions is critical. For example, reactions that proceed through a carbocation intermediate might lead to a mixture of (E) and (Z) isomers, as the intermediate can lose its stereochemical integrity. In contrast, concerted reaction mechanisms, such as some types of nucleophilic substitution or elimination reactions, can be stereospecific.

Analysis of Diastereomeric and Enantiomeric Products from Reactions of this compound

Reactions involving this compound can lead to the formation of new stereocenters, resulting in diastereomeric and/or enantiomeric products.

If this compound reacts with a chiral reagent or in the presence of a chiral catalyst, the resulting products can be diastereomers. Diastereomers have different physical properties and can often be separated by standard laboratory techniques such as chromatography. The ratio of the diastereomeric products (diastereomeric excess, or d.e.) provides a measure of the stereoselectivity of the reaction.

If a reaction of this compound creates a new chiral center, and the starting material is achiral (or a racemic mixture), a racemic mixture of enantiomers will be formed. Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral chromatography or the use of a chiral resolving agent is typically required to separate enantiomers. The enantiomeric excess (e.e.) is a measure of the purity of an enantiomeric sample.

The analysis of the stereochemical outcome of reactions involving this compound is crucial for understanding the reaction mechanism and for applications where a specific stereoisomer of the product is desired. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral shift reagents, and chiral high-performance liquid chromatography (HPLC) are powerful tools for determining the diastereomeric and enantiomeric purity of the reaction products.

Computational and Theoretical Chemistry Studies of 1 Chloro 3 Isothiocyanatobut 2 Ene

Electronic Structure and Bonding Analysis

Theoretical studies on 1-Chloro-3-isothiocyanatobut-2-ene would typically commence with an analysis of its electronic structure and bonding characteristics. Density Functional Theory (DFT) is a common method employed for this purpose, providing insights into the molecular orbital (MO) energies, electron density distribution, and the nature of chemical bonds.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity of the molecule. For this compound, the HOMO is expected to be localized around the electron-rich isothiocyanate group and the C=C double bond, while the LUMO is likely centered on the carbon atoms of the double bond and the carbon atom of the C-Cl bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis is another valuable tool for understanding the bonding in this compound. This analysis can quantify the delocalization of electron density and the nature of the interactions between different parts of the molecule. For instance, NBO analysis can reveal hyperconjugative interactions between the C-H bonds and the π-system of the double bond, as well as the electronic effects of the chloro and isothiocyanate substituents.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations can provide a quantitative understanding of the reactivity of this compound. Several reactivity descriptors can be calculated using the energies of the frontier molecular orbitals (HOMO and LUMO).

Reactivity DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The tendency of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2The resistance of the molecule to change its electron configuration.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

These parameters are invaluable for predicting how this compound will behave in chemical reactions. For example, a high electrophilicity index would suggest that the molecule is a good electrophile and will readily react with nucleophiles.

Conformational Analysis and Energy Landscapes

Due to the presence of single bonds, this compound can exist in different conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the molecule and calculating the energy at each point, resulting in a potential energy surface (PES).

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, the reaction of this compound with a nucleophile could proceed via different pathways, such as nucleophilic substitution at the carbon atom bearing the chlorine atom or addition to the C=C double bond.

By calculating the energies of the reactants, products, intermediates, and transition states for each possible pathway, the most favorable reaction mechanism can be identified. The activation energy for each step can be determined from the energy of the transition state relative to the reactants. This information is critical for understanding the kinetics and thermodynamics of the reaction. For example, a study on the similar compound 1-chloro-3-methylbut-2-ene showed that its gas-phase elimination proceeds through a six-membered cyclic transition state.

Spectroscopic Property Prediction

Computational chemistry can also be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This allows for the assignment of the characteristic vibrational modes of the molecule, such as the C=C stretching, C-Cl stretching, and the asymmetric stretching of the isothiocyanate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts can aid in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: The electronic transitions and their corresponding wavelengths and oscillator strengths can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic structure of the molecule.

Information Scarcity for this compound

Despite a comprehensive search for the chemical compound "this compound," publicly available scientific literature and data are insufficient to generate a detailed article focusing on its specific applications in organic synthesis and materials science as outlined.

While searches did yield information on related compounds containing either the chloro, isothiocyanate, or butene functionalities, the strict requirement to focus solely on "this compound" prevents the inclusion of this analogous data. The unique combination of functional groups in the specified molecule dictates its specific reactivity and potential applications, which cannot be accurately extrapolated from different chemical structures.

This lack of specific information suggests that "this compound" may be a novel compound, a compound that has not been extensively studied, or a chemical intermediate that is not widely reported in the scientific literature. Without dedicated research on this specific molecule, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, it is not possible to provide the requested article at this time due to the absence of foundational research and data on "this compound."

Synthesis and Reactivity of Structural Analogues of 1 Chloro 3 Isothiocyanatobut 2 Ene

Variations in the Halogen Moiety (e.g., Bromo, Iodo Analogues)

The identity of the halogen atom in 1-halo-3-isothiocyanatobut-2-ene analogues is a critical determinant of their reactivity. The synthesis of these compounds often involves the introduction of the isothiocyanate group onto a pre-functionalized halo-alkene scaffold or the halogenation of an appropriate isothiocyanate precursor.

Synthesis of Bromo and Iodo Analogues:

The synthesis of bromo-alkenyl isothiocyanates has been achieved through methods such as the dehydrogenation of alkyl isothiocyanates using N-bromosuccinimide (NBS). Current time information in Vendée, FR.researchgate.netnih.gov This approach provides a route to N-β-brominated alkenyl isothiocyanates. Current time information in Vendée, FR.researchgate.netnih.gov For instance, the reaction of an appropriate alkyl isothiocyanate with NBS in the presence of a radical initiator like AIBN can yield the corresponding bromo-alkenyl isothiocyanate. Current time information in Vendée, FR. However, it has been reported that similar reactions using N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS) were unsuccessful, indicating that the synthesis of iodo and chloro analogues may require alternative strategies. Current time information in Vendée, FR.

A plausible, though not explicitly documented for this specific compound, method for synthesizing iodo-analogues could involve the reaction of a corresponding iodo-substituted alkene with a thiocyanate (B1210189) salt. The reaction of haloalkanes with thiocyanate ions is a known method for preparing isothiocyanates, although the formation of thiocyanate isomers is a potential side reaction. researchgate.netnih.gov

The synthesis of a branched bromo-butene, 1-bromo-3-methyl-2-butene, has been reported via the reaction of isoprene (B109036) with hydrobromic acid. nih.gov While not a direct analogue, this highlights a potential synthetic route for branched halo-alkene precursors.

Reactivity of Halogen Analogues:

The reactivity of the halogen in these allylic systems is expected to follow the general trend observed for haloalkanes, where the carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). youtube.com Consequently, the iodo analogue is anticipated to be the most reactive towards nucleophilic substitution at the C-1 position, while the chloro analogue would be the least reactive. This is because the carbon-iodine bond is the longest and weakest, making the iodide ion the best leaving group among the halogens. youtube.com

The general mechanism of nucleophilic substitution at the allylic halide can proceed via either an S(_N)2 or S(_N)2' pathway, with the latter involving attack at the γ-carbon of the double bond. The specific pathway and the resulting product distribution would be influenced by the nature of the nucleophile, the solvent, and the substitution pattern of the alkene.

Modifications of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a versatile functional group known for its electrophilic character at the central carbon atom. This reactivity allows for a wide range of modifications, leading to the formation of various heterocyclic and acyclic compounds. arkat-usa.orgrsc.org

Reactions of the Isothiocyanate Moiety:

The isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols. masterorganicchemistry.com For example, the reaction with primary or secondary amines yields thioureas. In some cases, intramolecular reactions can occur if another nucleophilic center is present within the molecule. For instance, the reaction of an N-β-brominated alkenyl isothiocyanate with morpholine (B109124) has been shown to produce an aminothiazole rather than the expected thiourea (B124793), highlighting the potential for cyclization reactions. Current time information in Vendée, FR.nih.gov

The isothiocyanate group can also participate in cycloaddition reactions. For example, acyl isothiocyanates are known to undergo cyclization reactions involving both electrophilic centers (the carbonyl carbon and the isothiocyanate carbon) to form five- or six-membered heterocycles. arkat-usa.orgrsc.org While 1-chloro-3-isothiocyanatobut-2-ene is not an acyl isothiocyanate, the principle of using the isothiocyanate group as a building block for heterocycles is broadly applicable.

Synthetic Approaches to Modified Isothiocyanates:

Modifications can also be introduced during the synthesis of the isothiocyanate itself. A wide variety of methods exist for synthesizing isothiocyanates from primary amines, which allows for the incorporation of diverse structural motifs into the final product. researchgate.netrsc.orgtandfonline.com These methods often involve the use of reagents like thiophosgene (B130339), carbon disulfide, or other thiocarbonyl transfer reagents. rsc.orgtandfonline.com

Alterations to the Butene Backbone (e.g., Chain Length, Branching)

Modifying the length and branching of the butene backbone in this compound analogues can have a profound impact on their reactivity and synthetic accessibility.

Synthesis of Analogues with Altered Backbones:

The synthesis of analogues with different chain lengths or branching patterns would require appropriately substituted starting materials. For instance, the synthesis of a branched analogue like 1-bromo-3-methyl-2-butene has been achieved from isoprene. nih.gov The synthesis of isothiocyanates from longer-chain haloalkenes would likely follow standard procedures involving reaction with a thiocyanate salt.

Influence of Backbone Structure on Reactivity:

The structure of the alkene backbone influences the reactivity of both the halogen and the isothiocyanate group. For example, the stability of any potential carbocation intermediates in nucleophilic substitution reactions would be affected by the degree of substitution on the double bond. Increased branching at the carbon bearing the halogen could favor S(_N)1-type reactions.

The reaction of isothiocyanates with long-chain alcohols has been studied, indicating that the steric bulk of the reacting partner can influence the reaction outcome. masterorganicchemistry.com Similarly, increasing the steric hindrance around the isothiocyanate group by branching the butene backbone could modulate its reactivity towards nucleophiles.

A study on allenyl isothiocyanates, which can be generated from propargyl thiocyanates, demonstrates a rich chemistry of subsequent reactions including isomerizations, cyclizations, and cycloadditions. rsc.org This suggests that alterations in the unsaturation and connectivity of the carbon backbone can lead to diverse and complex chemical behavior.

Comparative Reactivity Studies of Analogues

Reactivity Trend of the Halogen:

As previously mentioned, the reactivity of the C-X bond towards nucleophilic attack is expected to increase in the order Cl < Br < I. youtube.com This is a well-established trend for alkyl halides and is anticipated to hold true for these allylic systems. The weaker C-I bond would lead to a faster rate of substitution for the iodo analogue compared to the bromo and chloro counterparts under similar conditions.

Interactive Data Table: Predicted Relative Reactivity of 1-Halo-3-isothiocyanatobut-2-ene Analogues

Halogen (X)C-X Bond Energy (kJ/mol, approx.)Leaving Group AbilityPredicted Relative Reactivity
Cl340Good1
Br285Better>1
I210Best>>1

Note: The relative reactivity values are qualitative predictions based on general chemical principles and not on experimental data for this specific compound series.

Influence of the Isothiocyanate Group on Reactivity:

The presence of the isothiocyanate group at the C-3 position can influence the reactivity at C-1. Its electron-withdrawing nature could affect the electron density of the double bond and the stability of any charged intermediates. Furthermore, the isothiocyanate group itself is a reactive site, and its reactions can compete with or follow the reactions at the C-1 position.

Research Gaps and Future Directions in 1 Chloro 3 Isothiocyanatobut 2 Ene Chemistry

Exploration of Undiscovered Synthetic Pathways

The development of novel and efficient synthetic routes to 1-Chloro-3-isothiocyanatobut-2-ene is a primary area for future research. Current methods may be limited in terms of yield, scalability, or the use of hazardous reagents. A key objective is to design pathways that are not only more efficient but also adhere to the principles of green chemistry.

Future research could focus on:

Multicomponent Reactions: Investigating one-pot reactions where multiple starting materials react to form the target molecule in a single step. This approach can significantly improve efficiency by reducing the number of purification steps and minimizing waste.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Biocatalysis: Exploring the use of enzymes or whole-cell systems to catalyze the formation of the chloro and isothiocyanate functionalities. Biocatalysis can offer high selectivity and operate under mild reaction conditions, contributing to more sustainable synthetic processes.

Development of Novel Catalytic Systems for Transformations

The transformation of this compound into other valuable compounds is another critical research area. The development of novel catalytic systems can unlock new reaction pathways and provide access to a wider range of chemical structures.

Key areas for future investigation include:

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions involving this compound. This would be particularly valuable for the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and other life sciences.

Photoredox Catalysis: Utilizing light-absorbing catalysts to drive chemical transformations. This approach can enable reactions that are difficult to achieve through traditional thermal methods and often proceeds under milder conditions.

Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel to achieve transformations that are not possible with either catalyst alone. This can lead to the discovery of novel and complex molecular architectures.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. While some mechanistic aspects may be inferred, detailed experimental and computational studies are needed to provide a comprehensive picture.

Future research should focus on:

In-situ Spectroscopic Studies: Employing techniques such as NMR, IR, and Raman spectroscopy to monitor reactions in real-time. This can provide valuable information about the formation and consumption of intermediates and help to elucidate the reaction pathway.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways and transition states. researchgate.net These theoretical studies can provide insights that are difficult to obtain through experimental methods alone and can guide the design of new experiments. researchgate.net For instance, computational studies on the related compound, 1-chloro-3-methylbut-2-ene, have suggested an uncommon six-membered cyclic transition state for its gas-phase elimination. researchgate.net

Isotope Labeling Studies: Using isotopically labeled starting materials to track the fate of individual atoms throughout a reaction. This can provide definitive evidence for proposed reaction mechanisms.

Potential in Smart Materials and Functional Polymers

The unique combination of a reactive chloro group and a versatile isothiocyanate group makes this compound an attractive building block for the synthesis of smart materials and functional polymers.

Future research could explore:

Stimuli-Responsive Polymers: Incorporating this compound into polymer chains to create materials that can respond to external stimuli such as pH, temperature, or light. The isothiocyanate group can be readily converted into thioureas, which can participate in hydrogen bonding and other non-covalent interactions that are often responsible for stimuli-responsive behavior.

Self-Healing Materials: Designing polymers that can autonomously repair damage. The reactive functionalities of this compound could be utilized to form reversible bonds or to initiate polymerization upon damage.

Functional Coatings and Surfaces: Using this compound to modify surfaces and impart specific properties such as antimicrobial activity or enhanced adhesion. The isothiocyanate group is known to react with a variety of nucleophiles, allowing for the covalent attachment of the molecule to different substrates.

Sustainable and Green Chemistry Approaches

Integrating the principles of green chemistry into the synthesis and application of this compound is essential for minimizing the environmental impact of chemical processes. acs.org

Future research should prioritize:

Use of Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials rather than petroleum-derived feedstocks.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. This includes exploring the use of water, supercritical fluids, or ionic liquids as reaction media.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.